Carfentrazone

Description

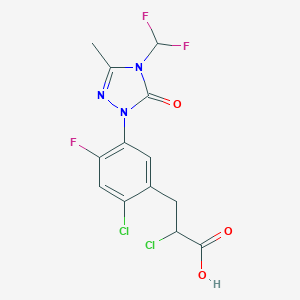

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2F3N3O3/c1-5-19-21(13(24)20(5)12(17)18)10-3-6(2-8(15)11(22)23)7(14)4-9(10)16/h3-4,8,12H,2H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKBGVDUSSWOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)CC(C(=O)O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869766 | |

| Record name | Carfentrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128621-72-7 | |

| Record name | Carfentrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128621-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carfentrazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128621727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carfentrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARFENTRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAH5515N4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Carfentrazone Phytotoxicity

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition Pathway Elucidation

The primary mode of action for Carfentrazone is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). ontosight.aiapvma.gov.auufl.edupioneer.com This enzyme is crucial for the conversion of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), a precursor molecule for both chlorophyll (B73375) and heme. pioneer.comusp.br

Molecular Interactions with the PPO Enzyme

This compound acts as a competitive inhibitor of the PPO enzyme. usp.br It competes with the natural substrate, Protogen IX, for the active site of the enzyme. usp.br The affinity of this compound for the PPO enzyme is higher than that of Protogen IX, leading to effective inhibition. usp.br Molecular modeling studies have provided insights into the specific interactions that stabilize the binding of this compound to the PPO enzyme. Key structural features of the this compound molecule, such as its heterocyclic ring and CF2-moiety, contribute to its strong binding affinity. researchgate.net Research has also identified specific amino acid residues within the PPO enzyme that are critical for herbicide binding. For instance, an Arg-128-Gly substitution in the PPO2 enzyme has been shown to confer resistance to fomesafen (B1673529) and cross-resistance to This compound-ethyl (B33137) in certain weed species, highlighting the importance of this region for herbicide interaction. sci-hub.se Studies on different enantiomers of this compound-ethyl have revealed that the S-(−)-enantiomer exhibits a greater affinity for the PPO active site compared to the R-(+)-enantiomer, resulting in higher herbicidal bioactivity. researchgate.net

Disruption of Chlorophyll Synthesis and Precursor Accumulation

The inhibition of PPO by this compound disrupts the normal flow of the chlorophyll and heme biosynthesis pathways. ontosight.aiapvma.gov.auisprd.in This blockage leads to the accumulation of Protogen IX within the plastids (the site of chlorophyll synthesis). pioneer.comfrontiersin.orgcambridge.org This accumulated Protogen IX then leaks out of the plastids and into the cytoplasm. usp.brfrontiersin.org In the cytoplasm, Protogen IX is rapidly oxidized to Proto IX by non-enzymatic processes, particularly in the presence of light. pioneer.comfrontiersin.org This cytoplasmic accumulation of Proto IX is a critical step in the phytotoxic action of this compound. ufl.edu

Downstream Physiological and Biochemical Responses in Plants

The accumulation of cytoplasmic protoporphyrin IX initiates a series of destructive events that ultimately lead to plant cell death.

Generation of Reactive Oxygen Species (ROS)

Cytoplasmic protoporphyrin IX is a potent photosensitizing molecule. acs.org In the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂•⁻). pioneer.comfrontiersin.orgnih.gov These ROS are extremely damaging to cellular components. The formation of these toxic oxygen species is a primary driver of the rapid herbicidal effects observed with this compound. researchgate.net The production of ROS can be further exacerbated by the plant's own stress responses. researchgate.netdntb.gov.ua

Induction of Lipid Peroxidation and Cellular Membrane Disruption

The generated ROS, particularly singlet oxygen, readily attack the polyunsaturated fatty acids that are major components of cellular membranes. frontiersin.orgresearchgate.net This process, known as lipid peroxidation, leads to a chain reaction of damage, causing the breakdown of cell membranes. pioneer.comisprd.infrontiersin.orgcaws.org.nz The loss of membrane integrity results in the leakage of cellular contents, disruption of cellular compartmentalization, and ultimately, cell death. ufl.edupioneer.comcaws.org.nz The phospholipids (B1166683) that form the lipid bilayer of cellular membranes, especially in the chloroplasts, are heavily affected. frontiersin.orgnih.gov This membrane disruption is a key mechanism of action for this compound and is responsible for the rapid desiccation and necrotic symptoms seen in treated plants. isprd.incaws.org.nz

| Plant Species | Herbicide(s) | Observed Physiological/Biochemical Changes | Reference |

| Soybean, Maize, Cotton | This compound-ethyl | Induction of phytotoxicity, accumulation of reactive oxygen species, membrane rupture, chlorotic spots on leaves. | frontiersin.org |

| Rice | This compound-ethyl | Increased lipid peroxidation, reduced photosynthesis, stomatal conductance, and water use efficiency; lower chlorophyll and carotenoid levels. | scielo.br |

| Amaranthus tuberculatus | This compound-ethyl | Resistance observed in some populations, not mediated by PPO2 amino acid alterations, suggesting a non-target site resistance mechanism. | nih.gov |

| Bassia scoparia | Saflufenacil, this compound | High levels of resistance observed, indicating cross-resistance between different PPO-inhibiting chemical families. | cambridge.org |

Impact on Photosynthetic Apparatus and Gas Exchange

While this compound does not directly inhibit the photosynthetic process itself, the downstream effects of PPO inhibition severely impact the photosynthetic apparatus and gas exchange. frontiersin.orgresearchgate.net The destruction of chloroplast membranes and the degradation of chlorophyll and carotenoid pigments directly impair the plant's ability to capture light energy and perform photosynthesis. frontiersin.orgnih.govscielo.br The damage to cell membranes also affects stomatal function, leading to reduced stomatal conductance and transpiration rates. scielo.brresearchgate.net This disruption in gas exchange further limits the plant's ability to take in carbon dioxide for photosynthesis. Studies have shown that exposure to this compound can lead to a significant reduction in the net photosynthetic rate, stomatal conductance, and the efficiency of water use. scielo.brresearchgate.net In some cases, photoinhibition, a light-induced reduction in the photosynthetic capacity of plants, has also been observed. researchgate.net

| Plant Species | Herbicide(s) | Key Findings on Photosynthesis and Gas Exchange | Reference |

| Rice | This compound-ethyl | Reduction in photosynthesis, stomatal conductance, and efficiency of water use. | scielo.br |

| Eucalyptus clones | Glyphosate (B1671968), this compound-ethyl | Glyphosate reduced photosynthetic rate and stomatal conductance; this compound-ethyl's effects are primarily through oxidative stress. | researchgate.net |

| Peanut | Glyphosate | Reduced photosynthesis and altered gas exchange parameters. While not directly on this compound, it highlights herbicide-induced stress on these processes. | researchgate.net |

| Guava | Saline water | Reduced CO2 assimilation rate, transpiration, and instantaneous carboxylation efficiency under salt stress, demonstrating the sensitivity of gas exchange to environmental stressors. | scielo.br |

Alterations in Chlorophyll and Carotenoid Contents

Exposure to this compound-ethyl leads to a significant reduction in the photosynthetic pigments essential for plant health and energy production. scielo.br The herbicide's inhibition of protoporphyrinogen oxidase (PPOX), an enzyme critical for the synthesis of protoporphyrin IX (a precursor to chlorophyll), is the direct cause of this effect. apvma.gov.aufrontiersin.org This disruption in the chlorophyll synthesis pathway results in the loss of chlorophyll and carotenoids, which becomes visually apparent as chlorotic spots on the leaves. frontiersin.orgnih.gov

Table 1: Effect of this compound-ethyl on Photosynthetic Pigment Content in Rice (Oryza sativa)

| Pigment | Outcome | Reference |

|---|---|---|

| Chlorophyll b | Reduction compared to control | scielo.br |

| Total Chlorophyll | Reduction compared to control | scielo.br |

| Carotenoids | Reduction compared to control | scielo.br |

Reduction in Photosynthesis and Stomatal Conductance

A direct consequence of the biochemical damage induced by this compound-ethyl is the impairment of photosynthesis and related gas exchange processes. scielo.brcitrusindustry.net The herbicide's primary action of disrupting cell membranes, particularly in the chloroplasts where photosynthesis occurs, negatively affects the photosynthetic apparatus. nih.govcitrusindustry.net This leads to a measurable reduction in the net photosynthetic rate. nih.gov

Table 2: Physiological Effects of this compound-ethyl on Plant Gas Exchange

| Parameter | Effect | Implication | Reference |

|---|---|---|---|

| Photosynthesis | Reduction | Decreased energy production and carbon fixation | scielo.br, nih.gov |

| Stomatal Conductance | Reduction | Limited CO2 uptake and gas exchange | scielo.br, nih.gov, researchgate.net |

| Water Use Efficiency | Reduction | Impaired ability to manage water loss | scielo.br, nih.gov |

Accumulation of Stress-Related Metabolites (e.g., Proline)

In response to the oxidative stress triggered by this compound-ethyl, plants activate defense mechanisms that include the accumulation of specific stress-related metabolites. scielo.br Among the most significant of these is the amino acid proline. scielo.brnih.gov The application of this compound-ethyl has been shown to cause a notable increase in proline content in affected plants. scielo.brresearchgate.net

Proline accumulation is a common physiological response in plants subjected to various abiotic stresses, including herbicide-induced oxidative stress. scielo.brcas.cz It is believed to play a multifunctional role in stress tolerance. maxapress.com Proline can act as an osmolyte to maintain cellular homeostasis, a scavenger of free radicals to prevent oxidative injury, and a stabilizer for subcellular structures like membranes and proteins. cas.czmaxapress.com The buildup of reactive oxygen species (ROS) resulting from the action of this compound-ethyl is a primary trigger for this defensive response. scielo.br Therefore, the increased concentration of proline serves as both an indicator of herbicide-induced stress and a component of the plant's attempt to mitigate the cellular damage. scielo.brmaxapress.com

Table 3: Stress Metabolite Response to this compound-ethyl

| Metabolite | Response | Putative Function | Reference |

|---|

| Proline | Increased accumulation | Stress signaling, osmotic adjustment, ROS scavenging | scielo.br, nih.gov, researchgate.net |

Plant Metabolism and Differential Selectivity of Carfentrazone

Absorption and Translocation Dynamics in Plant Species

The initial interaction between carfentrazone and a plant involves its absorption through the foliage, followed by limited movement within the plant's tissues. These two processes are critical in determining the herbicide's effectiveness.

Foliar Uptake Mechanisms

This compound-ethyl (B33137) is primarily absorbed through the leaves of plants. solutionsstores.comillinois.edu The process is rapid, with studies showing significant uptake within hours of application. cambridge.orgresearchgate.net For instance, in Glycine (B1666218) max (soybean), over 90% of the applied this compound-ethyl was absorbed within two hours when used with surfactants like nonionic surfactant (NIS) or crop oil concentrate (COC). cambridge.orgresearchgate.net The inclusion of adjuvants can influence the rate of absorption. While the addition of 28% urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN) did not enhance absorption in soybeans, it did increase the uptake rate in Zea mays (maize) and the weed Abutilon theophrasti (velvetleaf). cambridge.orgresearchgate.net In velvetleaf, the combination of UAN with NIS or COC resulted in 70% absorption within two hours, compared to 40% with NIS or COC alone. cambridge.orgresearchgate.net This rapid foliar uptake is a key characteristic of this compound's mode of action, allowing it to quickly reach its target site within the plant cells. apvma.gov.au

Limited Translocation Patterns within Plant Tissues

Once absorbed, this compound-ethyl exhibits limited movement, or translocation, from the point of contact to other parts of the plant. apvma.gov.ausolutionsstores.comufl.edu This characteristic defines it as a contact herbicide. ufl.eduwi.gov Research using radiolabeled this compound-ethyl has demonstrated this restricted mobility. In maize, there was no detectable translocation from the treated leaf to other plant parts. cambridge.orgresearchgate.net In velvetleaf and soybean, only small amounts of the radiolabeled compound were found in other parts of the shoot, accounting for 5% and 12%, respectively. cambridge.orgresearchgate.net This minimal translocation means the herbicidal effects are concentrated in the areas of direct application. The rapid destruction of plant tissue at the point of contact can further limit the herbicide's movement throughout the plant. msstate.edu

Biotransformation Pathways and Metabolite Formation

Following absorption, this compound-ethyl undergoes metabolic processes within the plant, transforming it into various other compounds. These biotransformation pathways are crucial for both its herbicidal activity and its detoxification in tolerant species.

Hydrolysis to this compound-Chloropropionic Acid and Further Degradates

Further degradation of this compound-chloropropionic acid leads to a cascade of other metabolites. wi.govoup.com These can include this compound-cinnamic acid, this compound-propionic acid, and this compound-benzoic acid. wi.govoup.com In some plant species, additional metabolites have been identified. For example, in radish roots, significant metabolites included 3-hydroxymethyl-F8426-chloropropionic acid and F8426-benzoic acid. researchgate.net The specific metabolites and their concentrations can vary depending on the plant species and the part of the plant being analyzed. researchgate.net

Table 1: Absorption and Translocation of this compound-ethyl in Various Plant Species

| Plant Species | Absorption (2 HAT with NIS/COC + UAN) | Translocation from Treated Leaf | Estimated Half-life of this compound |

|---|---|---|---|

| Glycine max (Soybean) | >90% | 12% to rest of shoot | 7 hours |

| Zea mays (Maize) | Increased rate with UAN | No translocation detected | 1 hour |

| Abutilon theophrasti (Velvetleaf) | 70% | 5% to rest of shoot | 40 hours |

Data sourced from studies on this compound-ethyl absorption and metabolism. cambridge.orgresearchgate.net

Role of Cytochrome P450 Monooxygenases in Detoxification

The differential tolerance of various plant species to this compound is often linked to the activity of specific enzyme systems, particularly cytochrome P450 monooxygenases (P450s). researchgate.netresearchgate.net These enzymes play a critical role in the Phase I metabolism of many herbicides, including this compound. researchgate.netfrontiersin.org

In tolerant plant species, such as creeping bentgrass, it is believed that P450s facilitate the further metabolism of this compound into non-toxic compounds. researchgate.net This enhanced metabolic detoxification prevents the accumulation of the phytotoxic parent compound and its active metabolites, allowing the plant to survive. bioone.org Conversely, susceptible plants have a reduced capacity to metabolize this compound via these P450-mediated pathways, leading to the buildup of toxic compounds and eventual cell death. researchgate.net The increased activity of P450s is a common mechanism of non-target-site resistance (NTSR) to herbicides in weeds. frontiersin.orgbioone.org

Molecular Basis of Differential Plant Tolerance and Susceptibility

The varying responses of plants to this compound, ranging from high susceptibility to tolerance, are rooted in their genetic and biochemical makeup. The primary molecular basis for selectivity lies in the rate of herbicide metabolism. cambridge.org

Tolerant species, such as maize, can rapidly metabolize this compound-ethyl and its phytotoxic acid metabolite into inactive compounds. cambridge.orgresearchgate.net Studies have shown a direct correlation between the rate of this compound metabolism and plant sensitivity, with tolerant species like maize having a very short half-life for the herbicide (estimated at 1 hour) compared to susceptible species like velvetleaf (estimated at 40 hours). cambridge.orgresearchgate.net

The mechanism of action for this compound is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). apvma.gov.aunih.govepa.gov This inhibition disrupts the chlorophyll (B73375) biosynthetic pathway, leading to the accumulation of protoporphyrin IX, which in the presence of light and oxygen, causes rapid cell membrane disruption and necrosis. msstate.edupublications.gc.caregulations.gov While the target site (PPO) is generally conserved across plant species, differential tolerance is primarily achieved through non-target-site mechanisms, especially enhanced metabolic detoxification in tolerant plants. bioone.orgconicet.gov.ar Therefore, the ability of a plant to quickly break down this compound before it can cause significant damage to cell membranes is the key determinant of its tolerance.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-aminobenzo-triazole |

| 2,4-d-propionic acid |

| 2-methyl-4-chlorophenoxyacetic acid |

| 2-methyl-chlorophenoxypropionic acid |

| 3-desmethyl-F8426-chloropropionic acid |

| 3-hydroxymethyl-F8426-benzoic acid |

| 3-hydroxymethyl-F8426-chloropropionic acid |

| 3-hydroxymethyl-carfentrazone-ethyl-cinnamic acid |

| 3-hydroxymethyl-carfentrazone-ethyl-chloropropionic acid |

| 3-hydroxymethyl-carfentrazone-ethyl-propionic acid |

| Benzfendizone |

| Bipyrazone |

| Butafenacil |

| This compound |

| This compound-benzoic acid |

| This compound-chloropropionic acid |

| This compound-cinnamic acid |

| This compound-ethyl |

| This compound-ethyl-cinnamic acid |

| This compound-ethyl-chloropropionic acid |

| This compound-ethyl-propionic acid |

| This compound-propionic acid |

| Chlorimuron |

| Cinnamonic acid |

| Cypyrafluone |

| Dicamba (B1670444) |

| Diquat (B7796111) |

| F8426-benzoic acid |

| F8426-chloropropionic acid |

| Florasulam |

| Flumioxazin |

| Fluroxypyr-methyl |

| Glyphosate (B1671968) |

| Haloxyfop-2-ethoxyethyl |

| Imazamox (B1671737) |

| Indoxacarb |

| Isoproturon |

| MCPA-sodium |

| Metalaxyl |

| Metsulfuron (B56326) |

| Nicosulfuron (B1678754) |

| Piperonyl butoxide |

| Piperoxolinic acid |

| Protoporphyrin IX |

| Pyroxsulam |

| S-3100 |

| Saflufenacil |

| Sulfentrazone |

| Tembotrione |

| Tetcyclacis |

| Tribenuron-methyl |

| Tridiphane |

| Trifludimoxazin |

Comparative Metabolism Rates in Tolerant vs. Susceptible Species

The rate at which a plant can metabolize this compound-ethyl and its active metabolite, this compound, is directly correlated with its level of tolerance. Tolerant species, such as corn (Zea mays) and wheat (Triticum aestivum), exhibit rapid metabolism, whereas susceptible weed species, like velvetleaf (Abutilon theophrasti), metabolize the herbicide much more slowly. researchgate.netcambridge.org

Upon application, this compound-ethyl is hydrolyzed to its phytotoxic metabolite, this compound (also referred to as this compound-chloropropionic acid). researchgate.netcambridge.orgfederalregister.gov It is the subsequent metabolism of this active form that dictates selectivity. Research has shown that the estimated half-life of this compound is significantly shorter in tolerant crops compared to susceptible weeds. For instance, the half-life of this compound in corn is approximately 1 hour, while in soybean (Glycine max) it is 7 hours, and in the susceptible weed velvetleaf, it extends to 40 hours. researchgate.netcambridge.org This disparity in metabolic rate is a primary factor in the differential sensitivity observed among these species. researchgate.netcambridge.org

The primary metabolic pathway for detoxifying this compound in tolerant plants involves oxidative metabolism, which is presumed to be catalyzed by cytochrome P450 monooxygenases. researchgate.net In wheat, for example, the major routes of metabolism include the hydrolysis of the ethyl ester linkage of the parent compound and subsequent hydroxylation of the methyl group of the triazolinone functionality. apvma.gov.au The most abundant metabolite found in wheat is 3-hydroxy this compound. apvma.gov.au Other identified metabolites include a cinnamic acid derivative formed through dehydrochlorination, and 3-desmethyl this compound. apvma.gov.au Similarly, in corn, the formation of this compound via ester hydrolysis is observed, along with the identification of 3-desmethyl this compound. apvma.gov.au

Comparative Half-life of this compound in Different Plant Species

| Species | Common Name | Tolerance Level | Estimated Half-life of this compound (hours) |

|---|---|---|---|

| Zea mays | Corn | Tolerant | 1 |

| Glycine max | Soybean | Moderately Tolerant | 7 |

| Abutilon theophrasti | Velvetleaf | Susceptible | 40 |

Data sourced from studies on this compound metabolism. researchgate.netcambridge.org

Genetic Factors Influencing this compound Selectivity

The genetic makeup of a plant plays a crucial role in its ability to tolerate this compound. The differential metabolism rates observed between tolerant and susceptible species are often governed by specific genes that encode detoxifying enzymes, particularly cytochrome P450s (CYPs). mdpi.comresearchgate.net

In sweet corn, sensitivity to this compound has been linked to alleles at a single locus, or a group of closely linked loci, on the short arm of chromosome 5S. ashs.orgcambridge.org This genetic region contains genes with homology to CYP genes. bioone.org Research has demonstrated that the response of sweet corn hybrids to several P450-metabolized herbicides, including this compound, is primarily influenced by whether they possess functional or mutant CYP alleles at or near this locus. bioone.org Hybrids that are homozygous for functional CYP alleles (e.g., Nsf1Nsf1) are the most tolerant, while those homozygous for mutant alleles (e.g., nsf1nsf1) are highly sensitive. bioone.org Heterozygous hybrids (Nsf1nsf1) exhibit an intermediate level of tolerance. bioone.org

The gene nsf1, initially identified for its role in nicosulfuron tolerance, is a key factor in this response. ashs.org It has been shown that a single recessive gene, or closely linked genes, in certain sweet corn inbreds confers sensitivity to multiple P450-metabolized herbicides, including this compound. cambridge.org The protein encoded by the Nsf1 gene is CYP81A9; however, the specific molecular variations within this gene can differ between field corn and sweet corn. bioone.org

Furthermore, the expression of certain CYP genes can be enhanced by herbicide safeners, which can increase a crop's tolerance to herbicides. bioone.org For instance, the safener cyprosulfamide (B165978) has been shown to enhance the expression of CYP81A9 and other CYPs in field corn. bioone.org

In some weed species, metabolic resistance to herbicides can also evolve. For example, a novel cytochrome P450 gene, CYP77B34, cloned from a tribenuron-methyl-resistant population of flixweed (Descurainia sophia), was found to confer cross-resistance to this compound-ethyl when transferred into Arabidopsis thaliana. nih.govnih.gov This indicates that enhanced metabolism through specific CYP enzymes is a mechanism by which weeds can develop resistance to this compound. nih.govnih.gov

Environmental Fate and Degradation Kinetics of Carfentrazone

Degradation Pathways in Soil Environments

In terrestrial environments, carfentrazone-ethyl (B33137) dissipates quickly, with reported field half-lives ranging from 2 to 5 days. epa.gov The primary mechanisms involved are microbial action and hydrolysis. fmc.comillinois.edu

Microbial degradation is a crucial pathway for the breakdown of this compound-ethyl in soil. publications.gc.cafmc.com The process is rapid under both aerobic and anaerobic conditions. apvma.gov.aueuropa.eu Studies show that this compound-ethyl is quickly converted to its corresponding free acid by soil microbes, sometimes within hours of application. illinois.edu The aerobic soil metabolism half-life is reported to be as short as 1.3 days. epa.gov The degradation process involves the initial hydrolysis of the ester to form this compound-chloropropionic acid, which is then subject to further degradation by microorganisms. fmc.com Research conducted in various soil types, including Jiangxi red soil, Jilin black soil, and Anhui paddy soil, has confirmed the rapid degradation of this compound-ethyl, with half-lives ranging from 2.7 to 4.8 days. nih.govrsc.org

Hydrolysis is a key initial step in the soil degradation of this compound-ethyl, leading to the formation of its primary metabolite, this compound-chloropropionic acid. fmc.comeuropa.eu In contrast, photochemical transformation is not considered a significant degradation route for this compound-ethyl on soil surfaces. apvma.gov.au Studies indicate that the parent compound is stable to photolysis in soil. apvma.gov.au While aqueous photolysis can be a dominant degradation pathway in water, its role in soil is uncertain. regulations.gov

The degradation of this compound-ethyl in soil leads to the formation of several major metabolites. The initial and most significant degradate is this compound acid (also known as this compound-chloropropionic acid). fmc.comeuropa.eunih.gov This primary metabolite can account for up to 86.6% of the applied substance under aerobic conditions. europa.eu

Further degradation of this compound acid results in a cascade of other acidic products, including this compound-propionic acid, this compound-cinnamic acid, and this compound-benzoic acid. europa.euwi.govnih.gov While the parent this compound-ethyl is non-persistent, these degradates are known to be more persistent in the soil environment. publications.gc.caepa.govwi.gov Under aerobic conditions, this compound-propionic acid can reach a maximum of 21.7% of the applied substance. europa.eu Field studies have detected both F8426-benzoic acid and F8426-cinnamic acid in soil. europa.eu These metabolites are generally considered to have poor adsorption and are likely to be mobile in soil. europa.eu

Table 1: Major Degradation Products of this compound-ethyl in Soil

| Degradate Name | Common Precursor | Maximum Occurrence (% of Applied a.i.) | Persistence |

|---|---|---|---|

| This compound Acid (this compound-chloropropionic acid) | This compound-ethyl | 49.3 - 86.6% europa.eu | More persistent than parent compound publications.gc.cawi.gov |

| This compound-propionic acid | This compound Acid | 21.7% europa.eu | Persistent epa.govwi.gov |

| This compound-cinnamic acid | This compound Acid | Detected in field studies europa.eu | Persistent epa.govwi.gov |

Dissipation in Aquatic Systems

In aquatic environments, this compound-ethyl is non-persistent, primarily dissipating through hydrolysis and photolysis. publications.gc.caufl.edu The rate of degradation is significantly influenced by the pH of the water. fmc.com

Hydrolysis is a primary and rapid route of dissipation for this compound-ethyl in water. publications.gc.canih.gov The process involves the cleavage of the ester bond to form this compound acid (this compound-chloropropionic acid). nih.govresearchgate.net The rate of hydrolysis is highly pH-dependent. The compound is unstable in basic conditions, with a reported half-life of 3.36 to 5.1 hours at pH 9. fmc.comnih.gov In neutral water (pH 7), the half-life is longer, ranging from 8.6 to 13.1 days. epa.govnih.gov this compound-ethyl is stable in acidic water (pH 5). epa.govnih.gov The resulting this compound acid metabolite is stable to further hydrolysis. regulations.gov

Table 2: Hydrolysis Half-life of this compound-ethyl in Water

| pH Level | Half-life | Source(s) |

|---|---|---|

| 5 | Stable | epa.govnih.gov |

| 7 | 8.6 - 13.1 days | epa.govnih.gov |

Photolysis, or degradation by light, is another important transformation pathway for this compound and its degradates in aquatic systems. fmc.comwi.gov Aqueous photolysis may be a dominant degradation route, particularly in clear, shallow waters. regulations.govregulations.gov The photolytic half-life of this compound-ethyl in water at pH 5 has been reported as 8.3 days. fmc.com However, another study found that dissipation rates under UV irradiation were similar to those in dark controls, suggesting hydrolysis was the main factor. nih.gov

The photolytic fate of its main degradate, this compound acid, has conflicting reports. One source indicates it is readily photodegradable, with a half-life of approximately 3.8 to 10.4 days under natural sunlight conditions. apvma.gov.au Conversely, another study reported it was comparatively stable to photolysis, with a half-life of 765 hours (approximately 32 days). nih.gov Major photolytic degradates of the parent this compound-ethyl can include compounds such as a,2,4-trihydroxy-F8426 and a-hydroxy-F8426. regulations.gov

Adsorption and Mobility in Sediments

Studies on the environmental fate of this compound-ethyl in aquatic environments indicate that the parent compound and its resulting metabolites primarily remain in the water phase rather than partitioning significantly into sediment. apvma.gov.au In aerobic aquatic metabolism studies using water/sediment systems, the vast majority of the applied this compound-ethyl and its subsequent metabolites were found in the water. apvma.gov.au There was no evidence of significant accumulation of either the parent compound or its transformation products in the sediment. publications.gc.ca

Investigations into the dissipation of this compound-ethyl in aquatic systems found that while the parent compound was not detected in sediment, trace amounts of its metabolite, this compound-ethyl-chloropropionic acid, were found. wa.gov The behavior of this compound-ethyl's transformation products in water/sediment studies showed they were polar and largely associated with the aqueous phase. publications.gc.ca

Persistence and Half-Life Studies in Various Environmental Compartments

This compound-ethyl is characterized by its rapid degradation in the environment, exhibiting a short half-life across various compartments, although its degradation products are more persistent. publications.gc.caepa.govpublications.gc.ca The dissipation of this compound-ethyl is influenced by factors such as temperature, with degradation being slower at cooler temperatures. publications.gc.ca

In soil, this compound-ethyl is non-persistent. publications.gc.ca It is microbially degraded to a free acid within hours of application. illinois.edu The aerobic soil metabolism half-life for the parent compound is approximately 1.3 days. epa.gov Other studies report a half-life of 2.5 to 4 days for the resulting free acid and a mean half-life of 9.92 days in wheat field soil. illinois.eduresearchgate.net The terrestrial field dissipation half-life ranges from 2 to 5 days. epa.gov

In aquatic environments, degradation is also rapid. Hydrolysis is a key degradation pathway, with a half-life of 8.6 days at a neutral pH of 7 and 3.6 hours at an alkaline pH of 9; the compound is stable at pH 5. epa.gov The half-life for aqueous photolysis is 8 days. epa.gov In pond water, this compound-ethyl has a reported half-life of 83 hours, with no detectable residues after 7 days. illinois.edupsu.edu In aerobic water/sediment systems, the dissipation half-time (DT50) for the whole system was 0.25 to 0.37 days at 20°C and 1.33 to 1.50 days at 10°C. apvma.gov.au The half-life under anaerobic aquatic metabolism conditions is between 0.3 and 0.8 days. epa.gov

Half-Life of this compound-ethyl in Various Environmental Compartments

| Environmental Compartment | Condition | Half-Life (DT50) | Source |

|---|---|---|---|

| Soil | Aerobic Metabolism | 1.3 days | epa.gov |

| Soil (Free Acid Metabolite) | - | 2.5 - 4 days | illinois.edu |

| Soil | Terrestrial Field Dissipation | 2 - 5 days | epa.gov |

| Soil (Wheat Field) | - | 9.92 days | researchgate.net |

| Water | Hydrolysis (pH 9) | 3.6 hours | epa.gov |

| Water | Hydrolysis (pH 7) | 8.6 days | epa.gov |

| Water | Hydrolysis (pH 5) | Stable | epa.gov |

| Water | Photolysis | 8 days | epa.gov |

| Water/Sediment System | Aerobic (20°C) | 0.25 - 0.37 days | apvma.gov.au |

| Water/Sediment System | Aerobic (10°C) | 1.33 - 1.50 days | apvma.gov.au |

| Water/Sediment System | Anaerobic Aquatic Metabolism | 0.3 - 0.8 days | epa.gov |

| Pond Water | - | 83 hours | illinois.edupsu.edu |

Potential for Environmental Mobility and Leaching of this compound and its Metabolites

The potential for environmental mobility differs significantly between this compound-ethyl and its metabolites. This compound-ethyl itself is considered immobile in loamy sand, sandy clay loam, and silt loam soils. epa.gov Laboratory studies on adsorption/desorption and soil column leaching confirm that the parent compound is not mobile. publications.gc.ca A reported soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 750 mL/g suggests low mobility. illinois.edunih.gov

In contrast, the major metabolites of this compound-ethyl are significantly more mobile. apvma.gov.au Studies have found that its transformation products have the potential to be mobile in a variety of soils. publications.gc.ca Batch equilibrium studies on five major metabolites showed that three had very high mobility and two had medium to very high mobility depending on the soil type. apvma.gov.au

Despite the laboratory-indicated mobility of its metabolites, field evidence suggests that the potential for groundwater contamination is low. publications.gc.capublications.gc.ca In a terrestrial field study, this compound-ethyl and its transformation products were detected only in the top 10-20 cm of the soil layer. publications.gc.ca This indicates that the leaching potential observed in lab studies is likely offset by biotransformation and other degradation processes in the field. publications.gc.capublications.gc.ca An aged soil column leaching study found that the amount of applied radioactivity recovered in the leachate varied widely, from 8.8% to 91.5%, depending on the soil type. apvma.gov.au

Mobility of this compound-ethyl and its Metabolites

| Compound | Mobility Classification | Mean Koc (mL/g) | Source |

|---|---|---|---|

| This compound-ethyl | Low / Immobile | 750 | illinois.edunih.gov |

| 3-hydroxymethyl-F8426-benzoic acid | Very High | 4.3 | apvma.gov.au |

| F8426-benzoic acid | Very High | 17 | apvma.gov.au |

| F8426-chloropropionic acid | Very High | 23.4 | apvma.gov.au |

| F8426-propionic acid | Medium to Very High | 98 | apvma.gov.au |

| F8426-cinnamic acid | Medium to Very High | 142 | apvma.gov.au |

Ecotoxicological Assessment of Carfentrazone

Impact on Non-Target Terrestrial Organisms

Carfentrazone-ethyl (B33137), an aryl triazolinone herbicide, is designed to control broadleaf weeds by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), leading to rapid membrane disruption and tissue necrosis in susceptible plants. apvma.gov.au However, its application can have unintended consequences for non-target terrestrial organisms.

Effects on Terrestrial Plants (Nontarget Crop and Wild Species)

This compound-ethyl poses a potential risk to non-target terrestrial plants, including crops and wild species, due to its high phytotoxic activity. publications.gc.ca Some plant species are particularly sensitive to the chemical and can be adversely affected by exposure. publications.gc.ca The herbicide is absorbed quickly through foliage, and symptoms such as desiccation can appear within hours, followed by necrosis and plant death over several days. epa.gov Studies have shown that the phytotoxicity of this compound can be exacerbated when mixed with other herbicides, such as metsulfuron (B56326) and halauxifen, potentially due to poor compatibility. isa-india.in To mitigate these risks, product labels recommend measures such as leaving unsprayed buffer zones between the treated field and non-target vegetation. publications.gc.capublications.gc.ca

Phytotoxic Effects from Spray Drift

A primary pathway for non-target plant exposure is spray drift. apvma.gov.aupublications.gc.ca While this compound-ethyl itself is not volatile, fine droplets or mist from the spray can drift and cause injury to sensitive plants in adjacent areas. epa.govepa.gov Regulatory bodies and manufacturers mandate specific drift management requirements to minimize this risk. epa.gov These include adhering to wind speed limits (typically below 10 mph), using specific nozzle types that produce larger droplets, and maintaining proper equipment calibration. epa.govepa.gov Applying the herbicide only when the wind is blowing away from sensitive areas is a critical precaution. epa.gov The phytotoxic effects from drift can manifest as leaf burning, and in severe cases, lead to the death of the non-target plant. isa-india.in

Effects on Soil Invertebrates (e.g., Earthworms)

Oxidative Stress Responses

Exposure of the earthworm Eisenia fetida to this compound-ethyl has been shown to induce a temporary oxidative stress response. nih.govresearchgate.net In a laboratory setting, soil concentrations of 0.05, 0.5, and 5.0 μg/g resulted in increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) content within the first 14 days of exposure. nih.govmatilda.scienceresearchgate.net This was accompanied by a corresponding increase in the activity of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), as the organism attempted to mitigate the oxidative stress. nih.govresearchgate.net However, these toxic effects and the associated enzymatic responses were found to diminish and gradually disappear after the initial 14-day period, suggesting a reversible and short-term impact. nih.govresearchgate.net

Table 1: Oxidative Stress Biomarkers in Eisenia fetida Exposed to this compound-ethyl

Source: Based on findings from Li et al. (2021). nih.govmatilda.scienceresearchgate.net

Histopathological and DNA Integrity Evaluations

Despite inducing a mild and transient oxidative stress response, this compound-ethyl did not cause detectable histopathological damage or DNA damage in Eisenia fetida. nih.govresearchgate.netresearchgate.net Evaluations of earthworm tissues following exposure to the herbicide revealed no significant abnormalities in cellular structure or organ integrity. nih.gov Furthermore, assessments of DNA integrity showed no evidence of genotoxicity, indicating that at typical exposure levels, this compound-ethyl is unlikely to cause lasting genetic damage to this soil invertebrate. nih.govresearchgate.net

Effects on Soil Microbial Communities and Enzyme Activity

This compound-ethyl has a varied and dose-dependent impact on soil microbial populations and their enzymatic activities. researchgate.netnih.gov Research on sandy loam soil demonstrated that the herbicide can alter the structure of microbial communities. pan.plbibliotekanauki.pl A stimulatory effect was observed on total oligotrophic and organotrophic bacteria. researchgate.netbibliotekanauki.pl Conversely, this compound-ethyl inhibited the growth of other microbial groups, including Azotobacter, fungi, and Actinomycetes. researchgate.netbibliotekanauki.pl The most significant changes were noted in fungal communities. pan.plbibliotekanauki.pl

The activity of soil enzymes, which are crucial indicators of soil health, also responds to the presence of this compound-ethyl. The herbicide has been found to stimulate the activity of catalase, alkaline phosphatase, and acid phosphatase. pan.plcabidigitallibrary.org In contrast, negative correlations were observed between this compound-ethyl concentration and the activity of urease, dehydrogenases, arylsulfatase, and β-glucosidase, with higher doses inhibiting their function. researchgate.netpan.pl Dehydrogenases were found to be the most resistant to the herbicide's effects, while acid phosphatase and arylsulfatase were the least resistant. pan.plbibliotekanauki.pl The toxic impact of the herbicide on the soil microbiome was also influenced by the duration of exposure, with some microbial populations showing recovery over time. nih.gov

Table 2: Effect of this compound-ethyl on Soil Microbial Groups and Enzymes

Source: Based on findings from Tomkiel et al. (2015) and Baćmaga et al. (2012). researchgate.netpan.plbibliotekanauki.plcabidigitallibrary.org

Table of Compounds Mentioned

Impact on Aquatic Ecosystems

The ecotoxicological impact of this compound-ethyl on aquatic ecosystems varies across different organisms, with aquatic plants being particularly sensitive.

Toxicity to Fish (Acute and Chronic Effects, Phototoxicity)

This compound-ethyl demonstrates moderate toxicity to fish on an acute basis. epa.gov Studies on freshwater and estuarine fish have reported 96-hour LC50 values (the concentration lethal to 50% of the test population) ranging from 1.1 to 1.6 mg ai/L. epa.gov For instance, the 96-hour LC50 for rainbow trout is 1.6 mg/L and for bluegill sunfish is 2.0 mg/L. ufl.edu

Chronic exposure to this compound-ethyl has been shown to affect fish growth. In one study, a reduction in fish growth was observed at a concentration of 0.242 mg ai/L, with the No-Observed-Adverse-Effect Concentration (NOAEC) established at 0.118 mg ai/L. epa.govwa.gov

Furthermore, this compound-ethyl exhibits phototoxicity. The presence of simulated solar ultraviolet radiation (SUVR) has been shown to increase its chronic toxicity to fish. epa.gov In a fish early life-stage study conducted with SUVR, a significant reduction in the wet weight of fry was observed at the lowest test concentration of 16.4 ppb ai, indicating that the NOAEC is likely lower than this value. epa.gov This enhanced toxicity in the presence of sunlight is a critical factor in its environmental risk assessment. wa.gov

It is important to note that the major degradation products of this compound-ethyl have shown very low toxicity to fish. epa.gov

Table 1: Acute and Chronic Toxicity of this compound-ethyl to Fish

| Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|

| Rainbow Trout | 96-hour LC50 | 1.6 | ufl.edu |

| Bluegill Sunfish | 96-hour LC50 | 2.0 | ufl.edu |

| Freshwater/Estuarine Fish | 96-hour LC50 | 1.1 - 1.6 | epa.gov |

| Freshwater Fish | Chronic NOAEC | 0.118 | epa.govwa.gov |

| Freshwater Fish | Chronic Effect (Growth Reduction) | 0.242 | epa.govwa.gov |

Toxicity to Aquatic Invertebrates (e.g., Daphnia, Mysid Shrimp)

This compound-ethyl is considered slightly to moderately toxic to freshwater and marine/estuarine invertebrates. epa.gov For the freshwater invertebrate Daphnia magna, the 48-hour EC50 (the concentration causing an effect in 50% of the population) is greater than 9.8 mg ai/L, indicating slight toxicity. ufl.eduapvma.gov.au In contrast, it is moderately toxic to marine and estuarine invertebrates, with EC50 values for mysid shrimp reported at 1.16 ppm and for the eastern oyster at 2.30 mg ai/L. epa.govapvma.gov.aurightlineusa.com

Similar to fish, the major degradation products of this compound-ethyl exhibit low toxicity to aquatic invertebrates. epa.govwa.gov While acute toxicity data is available, there is a lack of data on the chronic toxicity of this compound-ethyl to aquatic invertebrates. epa.gov

Table 2: Toxicity of this compound-ethyl to Aquatic Invertebrates

| Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|

| Daphnia magna (Water Flea) | 48-hour EC50 | >9.8 | ufl.eduapvma.gov.au |

| Mysid Shrimp | 96-hour LC50 | 1.16 - 1.17 | epa.govapvma.gov.aurightlineusa.com |

Toxicity to Aquatic Plants (Vascular and Nonvascular Algae)

This compound-ethyl is highly toxic to aquatic plants, a characteristic expected of a herbicide. wa.gov It affects both vascular and nonvascular aquatic plants. epa.gov The EC50 values for aquatic plants have been reported to range from 5.9 µg/L to 16.2 µg/L. epa.gov As an inhibitor of protoporphyrinogen oxidase, it causes rapid necrosis in susceptible plants. apms.org

Notably, some of the degradation products of this compound-ethyl, such as F4826-cinnamic acid, F4826-chloropropionic acid, and F4826-propionic acid, also exhibit significant phytotoxicity, particularly to freshwater algae. epa.gov This indicates that the environmental risk to aquatic plants is not limited to the parent compound alone.

Enantioselective Ecotoxicity of this compound Enantiomers

This compound-ethyl is a chiral compound, existing as a racemic mixture of two enantiomers, S-(−)-carfentrazone-ethyl and R-(+)-carfentrazone-ethyl. researchgate.net Research has demonstrated significant enantioselective toxicity, particularly towards aquatic organisms.

One study found that the S-(−)-carfentrazone-ethyl enantiomer was 4.8 times more toxic to the aquatic organism Selenastrum bibraianum than the R-(+)-isomer. researchgate.net However, only slight enantioselectivity was observed for Daphnia magna and the fish species Danio rerio. researchgate.netresearchgate.net The herbicidal bioactivity of the S-(−) enantiomer was also found to be approximately two times higher than the R-(+) isomer in maize root-length inhibition tests. researchgate.netresearchgate.net This enantioselective toxicity highlights the importance of assessing the environmental risk of chiral pesticides at the enantiomer level. researchgate.net

Table 3: Enantioselective Toxicity of this compound-ethyl Enantiomers

| Organism/Test | Enantiomer with Higher Toxicity | Factor of Difference | Reference |

|---|---|---|---|

| Selenastrum bibraianum | S-(−)-carfentrazone-ethyl | 4.8x | researchgate.net |

Bioaccumulation Potential in Environmental Matrices

The potential for this compound-ethyl to bioaccumulate in the environment is considered low. apvma.gov.aurightlineusa.com This is primarily due to its rapid degradation in soil and water. publications.gc.capublications.gc.ca

In a study on fish, the maximum bioconcentration factors (BCF) in a high-concentration exposure were 49x for edible tissue, 413x for non-edible tissue, and 183x for whole fish tissue. epa.gov However, depuration was rapid, with over 98% of the accumulated residues eliminated within 14 days after the fish were transferred to clean water. epa.gov The low vapor pressure and Henry's Law constant of this compound-ethyl also suggest that volatilization is not a significant route of dissipation. epa.gov

While this compound-ethyl itself does not persist, its major transformation products can be present in soil and aquatic systems for a longer duration. publications.gc.capublications.gc.ca These degradation products are generally mobile to very highly mobile in soil. apvma.gov.au However, field studies have not shown significant downward leaching, suggesting that biotransformation processes offset the potential for groundwater contamination. apvma.gov.aupublications.gc.ca

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound-ethyl |

| F4826-cinnamic acid |

| F4826-chloropropionic acid |

| F4826-propionic acid |

| Glyphosate (B1671968) |

| R-(+)-carfentrazone-ethyl |

Herbicide Resistance Evolution and Management Strategies for Carfentrazone

Documented Cases and Geographic Distribution of Carfentrazone Resistance

The emergence of weed populations resistant to this compound and other PPO inhibitors is a growing global concern. While resistance to this herbicide group was initially slow to develop, documented cases have increased in recent years, threatening the efficacy of this important weed management tool. cambridge.org

Resistance to this compound has been identified in several weed species across different geographical regions. Notable cases include:

Kochia (Bassia scoparia ): Multiple populations of kochia have been confirmed resistant to this compound in North America. sdstate.edugrainews.ca In 2021, resistance was first identified in a population near Kindersley, Saskatchewan, Canada. grainews.cacanolacouncil.org Subsequent discoveries were made in two separate locations in North Dakota, USA, in 2022. grainews.cafmc.com Research has shown that these resistant populations can exhibit a high level of resistance, with a Saskatchewan biotype demonstrating 97- to 121-fold resistance to this compound. canadianagronomist.cacambridge.org Similarly, a North Dakota population showed 111- to 330-fold resistance. canadianagronomist.cacambridge.org The overreliance on PPO-inhibiting herbicides for burndown applications is a likely factor in the selection of these resistant biotypes. sdstate.edu

Common Ragweed (Ambrosia artemisiifolia ): In 2023, a biotype of common ragweed in the Mykolaiv region of Ukraine was identified with multiple resistance to both Group 14 (PPO inhibitors), including This compound-ethyl (B33137), and Group 2 (ALS inhibitors) herbicides in sunflower crops. weedscience.org Globally, common ragweed has developed resistance to several herbicide groups, including triazines, ALS inhibitors, and glyphosate (B1671968), with some biotypes showing multiple resistance. cdnsciencepub.comcdnsciencepub.com

Palmer Amaranth (B1665344) (Amaranthus palmeri ): A Palmer amaranth population from Mississippi, already resistant to glyphosate and ALS-inhibiting herbicides, was also confirmed to be resistant to postemergence applications of several PPO inhibitors, including this compound. scirp.org

Waterhemp (Amaranthus tuberculatus ): While many cases of PPO resistance in waterhemp are linked to other chemistries within the group, populations in Israel were found to be resistant to this compound-ethyl. nih.gov This discovery is significant as it represents the first report of PPO-resistant waterhemp outside of North America and was detected without a history of significant this compound-ethyl use, suggesting the introduction of already-resistant seeds. nih.gov

Interactive Data Table: Documented Cases of this compound Resistance

| Weed Species | Location | Year Confirmed | Additional Details |

|---|---|---|---|

| Kochia (Bassia scoparia) | Kindersley, Saskatchewan, Canada | 2021 | Exhibited 97- to 121-fold resistance. canolacouncil.orgcanadianagronomist.cacambridge.org |

| Kochia (Bassia scoparia) | North Dakota, USA | 2022 | Two populations confirmed with up to 330-fold resistance. grainews.cafmc.comcanadianagronomist.cacambridge.org |

| Common Ragweed (Ambrosia artemisiifolia) | Mykolaiv region, Ukraine | 2023 | Multiple resistance to Group 14 (including this compound-ethyl) and Group 2 herbicides. weedscience.org |

| Palmer Amaranth (Amaranthus palmeri) | Mississippi, USA | - | Multiple resistance to glyphosate, ALS inhibitors, and PPO inhibitors. scirp.org |

| Waterhemp (Amaranthus tuberculatus) | Jezreel Valley, Israel | - | Resistance to this compound-ethyl found, likely a non-target-site mechanism. nih.gov |

Mechanisms of Resistance to PPO-Inhibiting Herbicides

Resistance to PPO inhibitors like this compound can be broadly categorized into two main types: modifications at the herbicide's target site or processes that prevent the herbicide from reaching its target in a lethal concentration.

Target-site resistance (TSR) is a primary mechanism of resistance to PPO-inhibiting herbicides. mdpi.com It involves genetic mutations in the nuclear genes that encode the PPO enzyme, altering the protein's structure and reducing its binding affinity for the herbicide. Plants have two PPO enzymes, one located in the chloroplasts (encoded by PPX1) and one in the mitochondria (encoded by PPX2). cambridge.orgbioone.org

In many weed species, including Amaranthus species, the PPO2 isoform is dual-targeted to both chloroplasts and mitochondria. mdpi.comfrontiersin.org Consequently, most documented cases of target-site resistance to PPO inhibitors are due to mutations in the PPX2 gene. cambridge.orgfrontiersin.orgmdpi.com Common mutations conferring resistance include:

Glycine (B1666218) 210 Deletion (ΔG210): This was the first PPO resistance mutation identified and involves the deletion of a three-nucleotide sequence, resulting in the loss of a glycine amino acid at position 210. cambridge.orgbioone.org This ΔG210 mutation has been found in resistant populations of waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) and confers broad cross-resistance to many PPO-inhibiting herbicides. cambridge.orgscirp.orgnih.gov

Amino Acid Substitutions: Other mutations involve the substitution of one amino acid for another at specific codons. An arginine-to-glycine or -methionine substitution at position 128 (R128G/M) and a glycine-to-alanine substitution at position 399 (G399A) in the PPO2 enzyme have also been identified in resistant Amaranthus species. mdpi.comfrontiersin.orgmdpi.com These substitutions can also confer high levels of resistance. cambridge.org

In contrast, a mutation in the PPX1 gene (Ala-212-Thr) has been identified in goosegrass, conferring resistance specifically to oxadiazon (B1677825) but not to other PPO inhibitors like sulfentrazone. auburn.edu

Non-target site resistance (NTSR) mechanisms prevent the herbicide from reaching its target site at a toxic concentration. nih.gov These mechanisms are generally more complex than TSR and can confer cross-resistance to herbicides with different modes of action. nih.govfrontiersin.org

The most common form of NTSR is enhanced herbicide metabolism, where the resistant plant can detoxify the herbicide more rapidly than susceptible plants. frontiersin.orgfrontiersin.org This is often accomplished through the increased activity of enzyme families such as:

Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in the detoxification of a wide range of herbicides. mdpi.com The involvement of P450s is suspected in a common waterhemp population that exhibited resistance to this compound-ethyl but lacked known target-site mutations. nih.gov Pre-treatment with a P450 inhibitor partially reversed the resistance, supporting the role of enhanced metabolism. nih.gov

Glutathione (B108866) S-transferases (GSTs): These enzymes are involved in Phase II of herbicide metabolism, conjugating the herbicide with glutathione to render it non-toxic. frontiersin.orgmdpi.com

NTSR has been identified in a population of Amaranthus tuberculatus in Israel that is resistant to this compound-ethyl but not to other PPO inhibitors, which is characteristic of a metabolic resistance mechanism. nih.gov Similarly, a population of Amaranthus tuberculatus with metabolic resistance to HPPD inhibitors was also found to be resistant to this compound-ethyl. cambridge.org

Strategies for Mitigating and Managing this compound Resistance

To preserve the effectiveness of this compound and other PPO inhibitors, a proactive and integrated approach to weed management is essential. The primary goal is to reduce the selection pressure for resistant weeds. msuextension.org

The cornerstone of any herbicide resistance management program is the rotation of herbicides with different mechanisms of action (MOA). msuextension.orgfbn.com Continuous use of herbicides from the same group, like the Group 14 PPO inhibitors, selects for weeds that can survive that specific mode of action. weedscience.org

Effective rotation strategies include:

Alternating Herbicides Annually: Avoid using herbicides from the same MOA group in consecutive years on the same field. msuextension.orgcroplife.org.au Rotating crops often facilitates this, as different crops have different registered herbicide options. fbn.com

Using Tank Mixtures: Applying a tank mix of two or more herbicides with different modes of action that are both effective against the target weeds can be a powerful strategy. croplife.org.aucroplife.org.au For example, this compound is often tank-mixed with glyphosate (Group 9) for pre-seed burndown applications. fbn.comcroplife.org.au It is crucial that each component of the mixture is applied at a rate sufficient to control the target weed. croplife.org.au

Sequential Applications: Using herbicides with different modes of action within the same growing season, such as a pre-emergent herbicide followed by a post-emergent herbicide with a different MOA. msuextension.org

By diversifying the types of herbicidal pressure applied to a weed population, the selection of resistant individuals is made much less likely. fbn.comweedscience.org This approach should be part of a broader Integrated Weed Management (IWM) program that also includes non-chemical control methods like tillage and cultural practices. croplife.org.aucroplife.org.au

Integrated Weed Management (IWM) Approaches

The evolution of herbicide resistance to this compound-ethyl, a Group 14 herbicide (WSSA) that inhibits the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, necessitates a proactive and diversified management approach. apvma.gov.auwi.govregulations.gov Relying solely on a single herbicide mode of action increases selection pressure and accelerates the development of resistant weed biotypes. epa.govoup.com Integrated Weed Management (IWM) is a science-based decision-making process that combines various weed control tactics to manage weed populations effectively and sustainably, with the goal of delaying herbicide resistance. epa.govbayer.us For this compound-ethyl, IWM strategies are crucial for preserving its utility in controlling broadleaf weeds. regulations.govcanadianagronomist.ca

A fundamental principle of IWM is the rotation and combination of herbicide modes of action. oup.comepa.gov To prevent the dominance of resistant biotypes, this compound-ethyl should be rotated with or used in tank mixtures with herbicides from different groups that are effective on the same target weeds. epa.govucanr.edu For instance, research has shown that combining this compound-ethyl with phenoxy herbicides like MCPA can broaden the weed control spectrum and reduce the risk of resistance buildup. ucanr.edu Similarly, tank-mixing with glyphosate can provide additive or synergistic effects on certain weed species, although the interaction can vary depending on the weed and herbicide rates. awsjournal.org In winter wheat, a pre-plant tank mix of glyphosate and pyroxasulfone (B108660) + this compound-ethyl is recommended as a strategy for mitigating and managing herbicide resistance. canadianagronomist.ca For ALS inhibitor-resistant Ammannia multiflora, this compound-ethyl has been identified as an effective alternative herbicide, highlighting the importance of rotating modes of action to control existing resistant populations. cambridge.org

Proper application timing is also a critical component of IWM. Applying this compound-ethyl at the correct weed growth stage ensures a lethal dose is delivered, minimizing the selection for less susceptible individuals. canadianagronomist.ca Research on kochia suggests that applying this compound-ethyl when the weed is up to 5 cm tall and has no branches is most effective and reduces the risk of non-target site resistance evolution from sub-lethal dosing. canadianagronomist.cacdnsciencepub.com

Table 1: Integrated Weed Management (IWM) Strategies for this compound-Ethyl Resistance

| Strategy | Description | Research Findings/Recommendations | References |

|---|---|---|---|

| Herbicide Rotation & Mixtures | Alternating or combining this compound-ethyl with herbicides from different mode-of-action groups. | Rotate with or tank-mix herbicides from different groups (e.g., auxins, PSII inhibitors) to control the same weed spectrum. Combining with phenoxy herbicides (e.g., MCPA) or glyphosate can broaden control and lower resistance risk. | epa.govepa.govucanr.eduawsjournal.orgcambridge.org |

| Cultural Practices | Utilizing agricultural practices that suppress weed growth and reduce herbicide dependency. | Implement crop rotation, increase crop seeding rates for better competition, and use cover crops to impede weed emergence. | epa.govbayer.us |

| Mechanical Control | Using physical methods to manage weed populations. | Tillage can be employed to manage the weed seedbank. Hoeing or tillage can control weed escapes, preventing seed production from potentially resistant plants. | epa.govbayer.us |

| Proper Application Timing | Applying herbicides at the most effective weed growth stage to ensure lethal doses. | For kochia, application at up to 5 cm in height, before branching, helps avoid nonlethal dosing and reduces selection pressure for non-target site resistance. | canadianagronomist.cacdnsciencepub.com |

| Scouting and Monitoring | Regularly inspecting fields to identify weed shifts and control failures early. | Monitor fields before and after application to detect patches of uncontrolled weeds or individual surviving plants among controlled ones, which may indicate resistance. | epa.gov |

Monitoring and Detection Methodologies for Resistance

Early detection of herbicide resistance is paramount for effective management and preventing its spread. epa.gov A multi-tiered approach, combining field-level observation with laboratory-based assays, is employed to monitor and confirm resistance to this compound-ethyl.

Field Scouting: The first line of defense is diligent field scouting. epa.gov Indicators of potential herbicide resistance include:

The failure to control a weed species that is normally susceptible to this compound-ethyl at the applied dose, especially when adjacent weeds are effectively controlled. epa.gov

The appearance of a spreading patch of a single, uncontrolled weed species. epa.gov

The presence of surviving, healthy plants mixed among dead or dying individuals of the same species following application. epa.gov

If resistance is suspected based on these observations, it is crucial to prevent the surviving weeds from setting seed by using an alternative herbicide with a different mode of action or through mechanical removal. epa.gov

Whole-Plant Bioassays: To confirm resistance suspected from field observations, whole-plant dose-response assays are the standard method. mdpi.com This involves collecting seeds from the suspected resistant population and a known susceptible population. The plants are grown in a controlled greenhouse environment and are then treated with a range of this compound-ethyl doses. mdpi.complos.org The level of injury or biomass reduction is measured at a set time after treatment to determine the dose required to cause 50% growth reduction (GR₅₀). nih.gov A significant increase in the GR₅₀ value for the suspected population compared to the susceptible population confirms resistance and quantifies its level (Resistance Index or R/S ratio). researchgate.net

Molecular and Biochemical Detection: For a more in-depth understanding of the resistance mechanism, molecular and biochemical techniques are utilized. These methods can identify the specific genetic basis of resistance, which can be either target-site resistance (TSR) or non-target-site resistance (NTSR). mdpi.com

Target-Site Resistance (TSR): TSR in PPO-inhibitor resistant weeds often involves mutations in the PPX2 gene, which codes for the PPO enzyme. nih.gov DNA sequencing of this gene from resistant plants can identify specific mutations, such as the glycine deletion at position 210 (ΔG210) found in some Amaranthus tuberculatus (waterhemp) populations, which confers broad resistance to foliar PPO inhibitors. plos.orgnih.gov

Non-Target-Site Resistance (NTSR): NTSR involves mechanisms other than target-site modification, most commonly enhanced herbicide metabolism by enzyme families like cytochrome P450 monooxygenases (P450s). mdpi.com Research has identified Amaranthus tuberculatus populations with resistance to this compound-ethyl but not to other PPO inhibitors, suggesting an NTSR mechanism. plos.orgnih.gov This can be investigated biochemically. For instance, pre-treating plants with a P450 inhibitor, such as malathion, and then applying this compound-ethyl can help detect metabolism-based resistance. plos.org If the pre-treated resistant plants show increased sensitivity to this compound-ethyl, it suggests that P450 enzymes are involved in the resistance mechanism. plos.orgmdpi.com

Table 2: Methodologies for Monitoring and Detecting this compound-Ethyl Resistance

| Methodology | Description | Key Indicators/Outcomes | References |

|---|---|---|---|

| Field Scouting | Systematic observation of fields before and after herbicide application. | Patches of uncontrolled weeds; survival of individual plants of a normally susceptible species. | epa.gov |

| Whole-Plant Bioassay | Greenhouse-based dose-response experiments on suspected resistant and known susceptible weed populations. | Calculation of the herbicide dose causing 50% growth reduction (GR₅₀). A significantly higher GR₅₀ in the suspected population confirms resistance. | mdpi.comnih.govresearchgate.net |

| Molecular Detection (Target-Site) | Sequencing of the target gene (PPX2) to identify mutations that confer resistance. | Identification of specific amino acid substitutions or deletions (e.g., ΔG210) known to reduce herbicide binding to the PPO enzyme. | plos.orgnih.gov |

| Biochemical Assays (Non-Target-Site) | Using metabolic inhibitors in conjunction with the herbicide to determine if enhanced metabolism is the resistance mechanism. | Increased sensitivity to this compound-ethyl after pre-treatment with a P450 inhibitor (e.g., malathion) suggests metabolism-based resistance. | plos.orgmdpi.com |

Advanced Research on Carfentrazone Interactions and Efficacy Enhancement

Synergistic and Antagonistic Interactions in Herbicide Tank Mixtures

The performance of carfentrazone-ethyl (B33137) in tank mixtures is highly dependent on the partner herbicide, the target weed species, and environmental conditions. Research has explored its compatibility with a range of herbicide modes of action.

Combinations with Glyphosate (B1671968)

Tank mixtures of this compound-ethyl and glyphosate have shown varied interactions depending on the weed species and herbicide rates. Generally, the interaction is additive for the control of many weed species. awsjournal.orgawsjournal.org For instance, an additive effect was observed in the control of Amaranthus hybridus, Desmodium tortuosum, Bidens pilosa, and Commelina benghalensis. awsjournal.orgresearchgate.net However, synergism has been noted for the control of Desmodium tortuosum and Digitaria horizontalis at specific rate combinations. awsjournal.orgresearchgate.net Conversely, antagonism has been reported for the control of Eleusine indica when this compound-ethyl was mixed with a lower rate of glyphosate. awsjournal.orgresearchgate.net The addition of this compound-ethyl to glyphosate can provide a more rapid burndown of weeds, as this compound-ethyl is a contact herbicide, while glyphosate is systemic.

Table 1: Interaction of this compound-ethyl and Glyphosate on Various Weed Species

| Weed Species | Interaction Type | Reference |

|---|---|---|

| Amaranthus hybridus | Additive | awsjournal.org |

| Desmodium tortuosum | Additive/Synergistic | awsjournal.org |

| Bidens pilosa | Additive | awsjournal.org |

| Eleusine indica | Antagonistic/Additive | awsjournal.org |

| Digitaria horizontalis | Synergistic/Additive | awsjournal.org |

| Commelina benghalensis | Additive | awsjournal.orgawsjournal.org |

| Ipomoea grandifolia | Additive | awsjournal.org |

| Richardia brasiliensis | Additive | awsjournal.org |

| Galinsoga parviflora | Additive | awsjournal.org |

Combinations with ALS-Inhibitors (e.g., Metsulfuron-methyl (B1676535), Imazamox)

Combinations of this compound-ethyl with acetolactate synthase (ALS) inhibitors, such as metsulfuron-methyl and imazamox (B1671737), have been investigated primarily for broadleaf weed control in cereal crops. Tank-mixing this compound-ethyl with sulfonylurea herbicides like metsulfuron-methyl has been shown to reduce potential crop injury from this compound-ethyl alone. researchgate.netresearchgate.net A premix of this compound-ethyl and metsulfuron-methyl has demonstrated effective control of a wide spectrum of broadleaf weeds, with the addition of a non-ionic surfactant being essential for optimal efficacy. isws.org.in Research indicates that this combination can provide synergistic or additive weed control, broadening the spectrum of weeds controlled compared to either product used alone. isws.org.inbioone.org For example, a tank mix of this compound and metsulfuron (B56326) provided better control of Fumaria parviflora and Rumex spinosus than individual applications. isws.org.in In contrast, imidazolinone herbicides like imazamox did not appear to alleviate this compound-ethyl-induced crop injury. researchgate.netresearchgate.net

Combinations with PSII Inhibitors (e.g., Metribuzin)

The interaction between this compound-ethyl and Photosystem II (PSII) inhibitors like metribuzin (B1676530) can be complex. Some research suggests that a mixture of this compound and metribuzin can exhibit antagonism. frg.org.ua However, a patented co-formulation of this compound and metribuzin is marketed as a synergistic combination for the post-emergence control of broadleaf weeds in winter cereals. fmc.com This formulation leverages the different modes of action to provide rapid and effective weed control. fmc.com this compound-ethyl inhibits the PPO enzyme, leading to cell membrane disruption, while metribuzin inhibits photosynthesis at the PSII complex, also causing cell damage. fmc.com The combination of these two contact herbicides can result in a rapid desiccation and necrosis of susceptible weeds. fmc.com

Combinations with HPPD Inhibitors (e.g., Mesotrione)

Tank-mixing this compound-ethyl with 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, such as mesotrione (B120641), has been shown to enhance weed control. The addition of this compound to mesotrione can increase the effectiveness of weed management. bioone.orgfrg.org.ua Research has demonstrated that tank-mixing mesotrione with this compound can improve the control of certain weeds like white clover. bioone.orgmedicine.dp.ua This combination can provide a broader spectrum of weed control and a faster speed of kill.

Combinations with Auxinic Herbicides (e.g., 2,4-D, Dicamba (B1670444), Quinclorac)

The interaction of this compound-ethyl with auxinic herbicides is variable and can depend on the specific auxin and target weed. Tank-mixing this compound with 2,4-D has, in some instances, resulted in antagonism for the control of certain broadleaf weeds. isws.org.in However, other studies have reported that the addition of this compound can enhance the activity of auxinic herbicide mixtures like 2,4-D, MCPP, and dicamba for the control of certain turf weeds. bioone.org Combinations of this compound with quinclorac (B55369) have been found to provide less than 70% control of yellow starthistle. bioone.org It is important to note that the rapid contact activity of this compound could potentially limit the translocation of systemic herbicides like auxins, which could lead to antagonistic effects in some situations. ashs.org

Combinations with Other Herbicides (e.g., Diquat (B7796111), Flumioxazin, Diflufenican)

This compound-ethyl has been evaluated in combination with other herbicides for various applications, including aquatic weed control.

Diquat : Combinations of this compound-ethyl and diquat, both fast-acting contact herbicides, have been studied for the control of floating aquatic plants. Research has shown that combinations of low rates of diquat and this compound-ethyl can enhance the control of water hyacinth. msstate.edu However, some studies have noted an antagonistic response, possibly due to the rapid cell destruction by diquat limiting the efficacy of this compound. msstate.edu